3-amino-2-(2-thienyl)-4(3H)-quinazolinone

Description

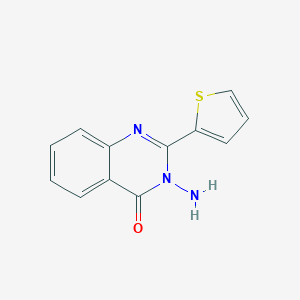

3-Amino-2-(2-thienyl)-4(3H)-quinazolinone is a heterocyclic compound featuring a quinazolinone core substituted with a 2-thienyl group at position 2 and an amino group at position 2. Quinazolinones are bicyclic systems comprising a benzene ring fused to a pyrimidinone ring, which confers diverse pharmacological properties.

The amino group at position 3 is a reactive site for further functionalization, enabling the formation of Schiff bases or coordination with metal ions, which can amplify biological activity . Structural characterization typically employs IR, NMR, and X-ray crystallography, as seen in related ferrocenyl-substituted quinazolinones . Electrochemical studies suggest that substituents like thienyl may influence redox behavior, though this requires further validation for the amino-thienyl variant .

Properties

IUPAC Name |

3-amino-2-thiophen-2-ylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS/c13-15-11(10-6-3-7-17-10)14-9-5-2-1-4-8(9)12(15)16/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHGIHBOXXBDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CS3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Anthranilic Acid Acylation

The foundational approach for synthesizing 4(3H)-quinazolinone derivatives involves anthranilic acid as the starting material. In this method, anthranilic acid undergoes acylation with 2-thienylcarbonyl chloride in the presence of pyridine as a base. The intermediate 2-(2-thienylcarbonyl)aminobenzoic acid is subsequently treated with acetic anhydride to form 1,3-benzoxazin-4-one, a critical precursor. Cyclization with ammonium hydroxide or hydrazine hydrate yields 3-amino-2-(2-thienyl)-4(3H)-quinazolinone.

Key Reaction Conditions :

Chloroacyl Chloride-Mediated Cyclization

For fused quinazolinones, chloroacyl chlorides (e.g., chloroacetyl chloride) are employed to facilitate simultaneous acylation and ring closure. This method reduces side reactions and improves regioselectivity. For example, reacting anthranilic acid with 2-thiophenecarbonyl chloride in chloroform under reflux conditions produces the benzoxazinone intermediate, which is then treated with ammonia gas to yield the target compound.

Advantages :

Microwave-Assisted Synthesis

Optimization of Reaction Time and Yield

Microwave irradiation has revolutionized the synthesis of quinazolinones by drastically reducing reaction times. A comparative study demonstrated that conventional heating requiring 10 hours achieves a 79% yield, whereas microwave irradiation (800 W, 5 minutes) elevates the yield to 87%. The rapid dielectric heating enhances molecular collisions, accelerating the cyclization step.

Procedure :

-

Combine anthranilic acid, 2-thiophenecarbonyl chloride, and urea in a microwave-safe vessel.

-

Irradiate at 800 W for 5 minutes.

-

Quench with ice water and purify via ethanol recrystallization.

Table 1 : Comparison of Conventional vs. Microwave Methods

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 10 hours | 5 minutes |

| Yield | 79% | 87% |

| Energy Consumption | High | Low |

Green Chemistry Approaches

Deep Eutectic Solvents (DES)

The use of choline chloride-urea DES as a reaction medium aligns with sustainable chemistry principles. This method avoids toxic solvents and enhances reaction efficiency. In a one-pot synthesis, anthranilic acid, 2-thienylamine, and triethyl orthoacetate are heated in DES at 80°C for 2 hours, directly yielding the quinazolinone derivative.

Advantages :

Mechanochemical Synthesis

Ball milling techniques have been explored to synthesize quinazolinones without solvents. Grinding anthranilic acid, 2-thienyl isocyanate, and ammonium carbonate in a planetary mill for 30 minutes produces the compound with 68% yield. While less efficient than solution-phase methods, this approach minimizes waste.

Hydrazine-Mediated Cyclization

Hydrazine Hydrate as a Cyclizing Agent

Hydrazine hydrate facilitates the formation of the 3-amino group during cyclization. A two-step procedure involves:

-

Condensing 2-aminobenzamide with 2-thiopheneglyoxal to form a Schiff base.

-

Treating the intermediate with hydrazine hydrate in ethanol under reflux to yield the final product.

Critical Parameters :

-

Molar Ratio : 1:1.2 (Schiff base to hydrazine hydrate) for complete conversion.

-

Purification : Column chromatography using chloroform-methanol (95:5) to isolate the product.

Catalytic Methods and Recent Innovations

Acid-Catalyzed Cyclodehydration

Phosphoric acid (H₃PO₄) or polyphosphoric acid (PPA) catalyzes the cyclodehydration of N-(2-thienylcarbonyl)anthranilic acid. At 120°C, PPA promotes intramolecular cyclization within 3 hours, achieving an 82% yield.

Enzymatic Synthesis

Preliminary studies using lipase enzymes (e.g., Candida antarctica lipase B) in non-aqueous media have shown promise. The enzyme catalyzes the condensation of methyl anthranilate with 2-thiophenecarbonyl chloride, followed by ammonia treatment to yield the quinazolinone. While yields remain modest (55%), this method offers enantioselectivity for chiral derivatives.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

-

IR Spectroscopy : N-H stretching at 3260–3320 cm⁻¹, C=O at 1660–1680 cm⁻¹.

-

¹H NMR : Aromatic protons in the thienyl group appear as doublets at δ 7.20–7.45 ppm, while the quinazolinone NH₂ resonates at δ 5.8–6.2 ppm.

-

Mass Spectrometry : Molecular ion peak at m/z 243.29 (C₁₂H₉N₃OS).

Table 2 : Key Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

3-amino-2-(2-thienyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups to the amino or thienyl positions.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Recent studies have indicated that derivatives of 4(3H)-quinazolinones, including 3-amino-2-(2-thienyl)-4(3H)-quinazolinone, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial and fungal strains:

- Antibacterial Effects : Research has shown that 3-amino-2-(2-thienyl)-4(3H)-quinazolinone demonstrates effective antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 16 μg/mL against Staphylococcus aureus .

- Antifungal Effects : The compound also showed antifungal activity, with specific derivatives inhibiting the growth of fungi such as Aspergillus niger and Candida albicans at MIC values of 32 μg/mL .

2. Anticancer Properties

The quinazolinone scaffold is well-known for its anticancer potential. Various studies have highlighted that compounds containing this structure can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives of 3-amino-2-(2-thienyl)-4(3H)-quinazolinone have been linked to cytotoxic effects on cancer cell lines, suggesting a promising avenue for cancer treatment .

Material Science Applications

1. Fluorescent Properties

The incorporation of thienyl groups into quinazolinone structures has been shown to enhance their photophysical properties. Compounds like 3-amino-2-(2-thienyl)-4(3H)-quinazolinone exhibit fluorescence in the blue-green region when dissolved in solvents like toluene. This characteristic makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent probes .

Synthesis and Derivatives

The synthesis of 3-amino-2-(2-thienyl)-4(3H)-quinazolinone typically involves straightforward methods that allow for modifications to enhance biological activity. For instance, using environmentally friendly synthesis methods has been reported, which involve heating aldehydes with anthranilamide without the need for catalysts . This approach not only simplifies the synthesis but also aligns with green chemistry principles.

Case Study 1: Antimicrobial Efficacy

A study conducted by Khodarahmi et al. evaluated a series of quinazolinone derivatives, including those with thienyl substitutions. The results demonstrated that these compounds exhibited a broad spectrum of antimicrobial activity, particularly against resistant strains of bacteria and fungi .

Case Study 2: Photophysical Investigations

Research on the photophysical properties of thienyl-substituted quinazolines revealed that these compounds could serve as effective fluorescent materials in various applications. The study highlighted their potential use in developing new materials for electronic devices due to their favorable quantum yields and absorption properties .

Mechanism of Action

The mechanism of action of 3-amino-2-(2-thienyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

2-Thienyl vs. 2-Phenyl Substitutents

- 2-Thienyl Derivatives : 6-Iodo-2-thienylquinazolin-4(3H)-one exhibits broad-spectrum antimicrobial activity against Staphylococcus aureus and Candida albicans (MIC: 4–8 µg/mL) . The thienyl group’s sulfur atom may improve membrane permeability or target enzyme inhibition.

- 2-Phenyl Derivatives: 2-Phenyl-3-(4-methoxybenzothiazol-2-yl)-4(3H)-quinazolinone demonstrates anti-inflammatory activity (ED₅₀: 12.5 mg/kg) but with higher gastric ulceration risk compared to thienyl analogs .

Table 1: Biological Activity of 2-Substituted Quinazolinones

| Substituent (Position 2) | Biological Activity | Efficacy/IC₅₀ | Reference |

|---|---|---|---|

| 2-Thienyl | Antimicrobial | MIC 4–8 µg/mL | |

| 2-Phenyl | Anti-inflammatory | ED₅₀ 12.5 mg/kg | |

| 2-Ferrocenyl | Electroactive | E₁/₂ = 0.45 V |

3-Amino vs. 3-Alkyl/Aryl Groups

- 3-Amino Derivatives: The amino group enables Schiff base formation (e.g., with benzaldehydes), yielding compounds like 3-(substituted-benzalamino)-2-aryl-4(3H)-quinazolinones, which show moderate antiviral activity against tobacco mosaic virus (TMV) via PR protein upregulation .

- 3-Alkyl/Aryl Derivatives: 3-Benzyl-4(3H)-quinazolinones exhibit antitumor activity (MGI%: 19–78%) against MCF-7 breast cancer cells, with potency influenced by electron-withdrawing substituents .

Table 2: Role of Position 3 Substituents

| Position 3 Group | Key Activity | Mechanism/Notes | Reference |

|---|---|---|---|

| Amino | Antiviral | Induces PR-1a/PR-5 upregulation | |

| Benzyl | Antitumor | MGI%: 19–78% (MCF-7) | |

| Triazolyl | Antimicrobial | Synergy with 1,2,3-triazole |

Structural Modifications and Pharmacokinetics

- Halogenation: 7-Chloro-3-azolylquinazolinones (e.g., UR-9825) display potent antifungal activity (IC₅₀: <0.1 µg/mL against Candida) but short half-lives in mice (t₁/₂: 1 hr) .

- Triazole Hybrids: 3-Alkyl-2-triazolylmethylthioquinazolinones show dual antimicrobial and anticancer effects (IC₅₀: 5–20 µM) due to combined quinazolinone-triazole pharmacophores .

Biological Activity

3-amino-2-(2-thienyl)-4(3H)-quinazolinone is a heterocyclic compound belonging to the quinazolinone family, known for its diverse biological activities. This compound features a unique structure that combines an amino group and a thienyl moiety, which significantly influences its pharmacological properties. Recent studies have highlighted its potential in various therapeutic areas, including antimicrobial and anticancer applications.

Chemical Structure and Properties

The chemical structure of 3-amino-2-(2-thienyl)-4(3H)-quinazolinone can be represented as follows:

- Chemical Formula: C₁₂H₉N₃OS

- CAS Number: 329080-15-1

This compound exhibits a quinazolinone core with distinct functional groups that contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that 3-amino-2-(2-thienyl)-4(3H)-quinazolinone exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to inhibit bacterial growth through mechanisms such as enzyme inhibition and disruption of cell wall synthesis.

Case Study:

A study conducted by Kumar et al. (2016) showed that derivatives of quinazolinones, including 3-amino-2-(2-thienyl)-4(3H)-quinazolinone, exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly enhanced antimicrobial efficacy .

Anticancer Activity

The anticancer potential of 3-amino-2-(2-thienyl)-4(3H)-quinazolinone has also been explored. The compound has shown promise in inhibiting the growth of various cancer cell lines by targeting specific molecular pathways involved in cell proliferation.

Mechanism of Action:

The compound may act as an inhibitor of epidermal growth factor receptor (EGFR) autophosphorylation, a critical pathway in many cancers. By blocking this pathway, the compound can prevent tumor growth and induce apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 3-amino-2-(2-thienyl)-4(3H)-quinazolinone | High | Moderate | Contains both amino and thienyl groups |

| 2-(2-thienyl)-4(3H)-quinazolinone | Moderate | Low | Lacks amino group at the 3-position |

| 3-amino-4(3H)-quinazolinone | Low | High | Lacks thienyl group at the 2-position |

The biological activity of 3-amino-2-(2-thienyl)-4(3H)-quinazolinone is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation: It may modulate receptors associated with growth factor signaling, particularly EGFR.

- Induction of Apoptosis: In cancer cells, the compound can trigger programmed cell death through various signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.